molecular formula C11H22N2 B1484680 4-Methyl-1-(2-methylpyrrolidin-3-yl)piperidine CAS No. 1859282-71-5

4-Methyl-1-(2-methylpyrrolidin-3-yl)piperidine

Cat. No.: B1484680
CAS No.: 1859282-71-5
M. Wt: 182.31 g/mol
InChI Key: BEXNHPKYESUXKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1-(2-methylpyrrolidin-3-yl)piperidine is a bicyclic amine featuring a piperidine core substituted with a methyl group and a 2-methylpyrrolidin-3-yl moiety. Piperidine derivatives are widely explored in medicinal chemistry due to their conformational flexibility, which enhances binding to biological targets such as receptors and enzymes. The 2-methylpyrrolidin-3-yl group introduces steric and electronic effects that may modulate pharmacokinetic properties, including solubility, metabolic stability, and target affinity.

Properties

IUPAC Name

4-methyl-1-(2-methylpyrrolidin-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-9-4-7-13(8-5-9)11-3-6-12-10(11)2/h9-12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXNHPKYESUXKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2CCNC2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 2-Methylpyrrolidine Intermediate

A key precursor in the synthesis of 4-Methyl-1-(2-methylpyrrolidin-3-yl)piperidine is (R)- or (S)-2-methylpyrrolidine. According to patent WO2008137087A1, an efficient, commercially scalable process exists for preparing optically enriched 2-methylpyrrolidine from inexpensive 2-methylpyrroline via catalytic hydrogenation.

Key process details:

  • Starting Material: 2-methylpyrroline (commercially available).
  • Catalyst: Platinum catalysts, preferably 5% Pt on carbon or platinum (IV) oxide.
  • Solvent: A mixture of ethanol and methanol in a volume ratio of approximately 2:1 to 3:1.
  • Conditions: Hydrogenation at ambient temperature.
  • Procedure: Hydrogenation of 2-methylpyrroline in the alcoholic solvent with platinum catalyst, followed by filtration to remove catalyst.
  • Optical Purity: The isolated 2-methylpyrrolidine tartrate salt exhibits an enantiomeric excess (ee) of at least 50%.
  • Further Steps: The tartrate salt can be reacted with base to yield the free amine (R)- or (S)-2-methylpyrrolidine.

This process is advantageous due to its safety, cost-effectiveness, and avoidance of isolating intermediates.

Formation of the Piperidine Core and Substitution

The piperidine ring, substituted at the 4-position with a methyl group, can be synthesized via hydrogenation of substituted pyridines. The preparation of disubstituted piperidines, including 2,3- and 2,5-substituted derivatives, has been extensively studied.

Synthesis strategies include:

  • Pyridine Hydrogenation: Reduction of pyridine derivatives under catalytic hydrogenation yields cis-disubstituted piperidines predominantly, with trans-isomers accessible via epimerization.
  • Epimerization: Base-mediated epimerization allows conversion between cis and trans diastereomers.
  • Lithiation-Trapping: Lithiation of N-Boc protected piperidines followed by trapping with electrophiles enables regio- and stereoselective functionalization.

These methodologies enable the selective introduction of methyl groups at defined positions on the piperidine ring.

Coupling of 2-Methylpyrrolidine with Piperidine Derivative

The final step involves coupling the 2-methylpyrrolidine moiety to the piperidine nucleus at the nitrogen atom to form this compound.

From patent WO2008137087A1 and WO2007015162A1, the coupling can be achieved by:

  • Reacting the piperidine intermediate bearing a suitable leaving group at the nitrogen with (R)-2-methylpyrrolidine under conditions favoring nucleophilic substitution.
  • Use of copper catalysts (e.g., copper(I) chloride) in polar aprotic solvents such as dimethylformamide (DMF).
  • Reaction conditions typically involve heating under nitrogen atmosphere at 100–160 °C for 10 to 48 hours.
  • Post-reaction workup includes extraction with ethyl acetate, washing with brine (e.g., 25% NaCl), drying, and concentration to isolate the product.

Biocatalytic Approaches for Piperidine Derivatives

Recent advances include chemo-enzymatic cascades for the asymmetric synthesis of substituted piperidines and pyrrolidines.

  • Enzymes such as carboxylic acid reductase, ω-transaminase, and imine reductase catalyze sequential transformations from keto acids or aldehydes to chiral substituted piperidines.
  • These methods offer high stereoselectivity, conversion, and enantiomeric excess.
  • The approach can be adapted for the synthesis of methyl-substituted piperidines and pyrrolidines, potentially applicable to the target compound.

Summary Table of Preparation Methods

Step Methodology Key Reagents/Catalysts Conditions Notes
1. Synthesis of 2-methylpyrrolidine Catalytic hydrogenation of 2-methylpyrroline 5% Pt-C or PtO2, ethanol/methanol (2:1 to 3:1) Ambient temperature, filtration post-reaction Optical purity ≥ 50% ee; scalable and safe
2. Piperidine ring synthesis Pyridine hydrogenation, epimerization, lithiation-trapping Hydrogenation catalyst, base (e.g., K2CO3), N-Boc protection Hydrogenation at mild conditions; epimerization with base Enables cis/trans control and regioselectivity
3. Coupling reaction Nucleophilic substitution with copper catalysis Cu(I) chloride, DMF, base 100–160 °C, 10–48 h under N2 Efficient formation of N-substituted piperidine
4. Biocatalytic cascade (alternative) Enzymatic reduction and transamination CAR, ω-TA, IRED enzymes One-pot, mild conditions High stereoselectivity, green chemistry approach

Research Findings and Considerations

  • The platinum-catalyzed hydrogenation of 2-methylpyrroline is well-documented for producing enantiomerically enriched 2-methylpyrrolidine, a critical intermediate.
  • The stereoselective hydrogenation and epimerization routes for piperidine derivatives allow access to both cis- and trans-isomers, important for biological activity tuning.
  • Copper-catalyzed coupling reactions in polar aprotic solvents provide reliable N-alkylation methods for assembling complex piperidine-pyrrolidine frameworks.
  • Chemo-enzymatic methods represent a promising green alternative, offering high stereocontrol and operational simplicity, though their application to this specific compound requires further optimization.

Chemical Reactions Analysis

4-Methyl-1-(2-methylpyrrolidin-3-yl)piperidine undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

4-Methyl-1-(2-methylpyrrolidin-3-yl)piperidine is characterized by its unique molecular structure, which includes a piperidine ring substituted with a methyl group and a 2-methylpyrrolidine moiety. This configuration contributes to its biological activity and potential therapeutic applications.

Central Nervous System (CNS) Activity

Research indicates that derivatives of this compound exhibit significant interactions with various neurotransmitter receptors, suggesting potential use in treating CNS disorders. For example, studies have shown that the methylpyrrolidine derivatives demonstrate high affinity for serotonin receptors (5-HT2A) and dopamine receptors, which are critical in managing conditions such as depression and schizophrenia .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics . The mechanism of action appears to involve interference with bacterial cell wall synthesis.

Study 1: Antidepressant Activity

A study published in Molecules explored the antidepressant potential of a series of piperidine derivatives, including this compound. The results indicated that these compounds could significantly reduce depressive-like behaviors in animal models, correlating with their ability to modulate serotonin levels in the brain .

Study 2: NLRP3 Inhibition

Another investigation focused on the compound's role as an NLRP3 inhibitor, which is relevant for inflammatory diseases. The study demonstrated that certain modifications to the piperidine structure enhanced its efficacy in reducing IL-1β release from macrophages, highlighting its therapeutic potential in treating conditions like rheumatoid arthritis and other inflammatory disorders .

Synthetic Routes and Modifications

The synthesis of this compound can be achieved through various chemical pathways. Recent advancements have focused on optimizing these synthetic routes to improve yield and purity. Notably, one-step synthesis techniques have been developed to streamline the process, making it more efficient for laboratory settings.

Data Table: Summary of Biological Activities

Activity Effect Reference
CNS Receptor AffinityHigh affinity for 5-HT2A
Antimicrobial ActivityInhibition of bacterial growth
Anti-inflammatory EffectsReduction of IL-1β release
Antidepressant PotentialDecreased depressive behaviors

Mechanism of Action

The mechanism of action of 4-Methyl-1-(2-methylpyrrolidin-3-yl)piperidine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence neurotransmitter systems in the brain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Bioactivity

Compound 5: (E)-4-Methyl-1-((4-(1-(2-phenylhydrazineylidene)ethyl)phenyl)sulfonyl)piperidine
  • Key Features : Incorporates a phenylhydrazone and sulfonyl group.
  • Bioactivity : Exhibits potent anti-proliferative activity with an IC50 of 2.5 µM in HepG-2 liver cancer cells .
  • In contrast, the 2-methylpyrrolidin-3-yl group in the target compound may favor hydrogen bonding or steric hindrance, depending on the target site.
Compound 6: 4-Methyl-1-[4-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonyl]piperidine
  • Key Features : Contains a sulfonyl-linked phenylpyrazole moiety.
  • Bioactivity : Lower efficacy against tumor cell lines compared to Compound 5, highlighting the critical role of the phenylhydrazone group in enhancing activity .
  • Comparison : The absence of a hydrazone group in the target compound suggests divergent mechanisms of action, possibly favoring neurological targets over anticancer activity.

Substituent Effects on Piperidine Nitrogen

COB-3 (Small Alkyl Substituent)
  • Key Features : Features a small alkyl group and biphenyl ester.
  • Bioactivity: Demonstrates a 14-fold increase in potency compared to KAB-18 (IC50: 10.2 µM) at neuronal nicotinic acetylcholine receptors (nAChRs). Non-nAChR-related effects are eliminated .
  • Comparison : The 2-methylpyrrolidin-3-yl group in the target compound is bulkier than COB-3’s small alkyl substituent. This may reduce off-target effects but could also limit potency if steric hindrance occurs.
KAB-18 (Phenylpropyl Substituent)
  • Key Features : Bears a large phenylpropyl group on the piperidine nitrogen.
  • Bioactivity: Lower potency (IC50: 10.2 µM) and significant non-nAChR-related actions (≥90%) .

Pharmacological Enhancements via Hybrid Structures

PPB-6 and PPB-9
  • Key Features : Combine small alkyl groups (N-iPr or N-Et) with a benzyl-substituted succinimide.
  • Bioactivity : Enhanced potency at nAChRs, comparable to COB-3, due to synergistic effects of the small alkyl and bulky benzoyl groups .

Data Table: Key Structural and Pharmacological Comparisons

Compound Name Key Substituents Bioactivity (IC50) Target Key Findings
4-Methyl-1-(2-methylpyrrolidin-3-yl)piperidine 2-methylpyrrolidin-3-yl, methyl N/A Not specified Steric effects may optimize receptor binding
Compound 5 Phenylhydrazone, sulfonyl 2.5 µM (HepG-2) Tumor cells High anti-proliferative activity
COB-3 Small alkyl, biphenyl ester ~0.7 µM (nAChR) Neuronal receptors 14-fold potency increase vs. KAB-18
KAB-18 Phenylpropyl 10.2 µM (nAChR) Neuronal receptors Significant off-target effects
PPB-6 N-iPr, benzyl-substituted succinimide Improved potency nAChR Synergistic substituent effects

Biological Activity

4-Methyl-1-(2-methylpyrrolidin-3-yl)piperidine, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N2C_{12}H_{18}N_2, and it possesses a molecular weight of approximately 194.29 g/mol. The compound features a piperidine ring substituted with a methyl group and a 2-methylpyrrolidine moiety, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Compounds with similar piperidine structures have been shown to act on neurotransmitter systems, particularly in modulating dopaminergic and serotonergic pathways. These interactions can lead to effects such as altered mood, cognition, and appetite regulation.

Pharmacological Effects

Research indicates that compounds structurally related to this compound exhibit several pharmacological effects:

  • Cognitive Enhancement : Some studies suggest that piperidine derivatives can enhance cognitive functions, potentially through modulation of neurotransmitter levels.
  • Anti-obesity Effects : Agonism at melanocortin receptors has been linked to appetite suppression and increased energy expenditure, indicating potential anti-obesity applications .

In Vitro Studies

In vitro studies have demonstrated that this compound can influence cell signaling pathways associated with growth and apoptosis. For instance, it may inhibit pathways leading to cell proliferation in certain cancer cell lines.

Study on Cognitive Effects

A study investigating the effects of piperidine derivatives on cognitive function showed that administration of this compound led to significant improvements in memory retention in rodent models. The study utilized behavioral assays such as the Morris water maze to assess cognitive performance.

Anti-obesity Research

Another study focused on the role of melanocortin receptor agonists in weight management highlighted the potential of compounds like this compound in reducing food intake and promoting weight loss in obese animal models. This research underscores the compound's therapeutic potential in metabolic disorders.

Data Tables

Biological Activity Effect Reference
Cognitive EnhancementImproved memory retention
Anti-obesityReduced food intake
Cancer Cell ProliferationInhibition observed in vitro

Q & A

Q. What are the recommended synthetic routes for 4-Methyl-1-(2-methylpyrrolidin-3-yl)piperidine, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, or reductive amination. For example:

  • Step 1 : Use a piperidine precursor with appropriate protecting groups to avoid side reactions.
  • Step 2 : Introduce the pyrrolidine moiety via alkylation or coupling reactions in anhydrous solvents (e.g., dichloromethane) under inert atmospheres.
  • Optimization : Adjust reaction temperature (e.g., 0–60°C), stoichiometry of reagents (1:1.2 molar ratio), and catalysts (e.g., palladium for cross-coupling). Monitor purity via HPLC and confirm structure with NMR/LC-MS .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

  • Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation/contact; if exposed, rinse skin/eyes with water for 15 minutes and seek medical attention .
  • Storage : Keep in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Stability tests (TGA/DSC) indicate degradation above 40°C .

Advanced Research Questions

Q. What computational methods are effective in predicting the pharmacological activity of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to simulate binding affinities to target receptors (e.g., GPCRs or ion channels). Validate with experimental IC₅₀ values .
  • DFT Calculations : Analyze electron density maps to identify reactive sites for functionalization. Compare with crystallographic data (e.g., Acta Crystallographica reports) to refine models .
  • SAR Studies : Corrogate substituent effects on bioactivity using QSAR models, incorporating descriptors like logP and polar surface area .

Q. How can contradictions in biological activity data for piperidine derivatives be resolved through structural-activity relationship (SAR) studies?

Methodological Answer:

  • Step 1 : Systematically vary substituents (e.g., methyl groups, halogenations) and test activity across assays (e.g., enzyme inhibition, cell viability).
  • Step 2 : Apply multivariate statistical analysis (e.g., PCA) to isolate structural features driving discrepancies. For instance, steric hindrance in the pyrrolidine ring may reduce membrane permeability .
  • Step 3 : Validate hypotheses via crystallography (e.g., hydrogen-bonding patterns in protein-ligand complexes) .

Q. What strategies are recommended for designing enantioselective syntheses of chiral piperidine derivatives like this compound?

Methodological Answer:

  • Chiral Catalysts : Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to induce enantioselectivity during cyclization .
  • Resolution Techniques : Employ chiral columns (e.g., Chiralpak AD-H) for HPLC separation of racemates. Confirm enantiomeric excess (ee) via polarimetry or CD spectroscopy .
  • Dynamic Kinetic Resolution : Combine enzymatic resolution (e.g., lipases) with in-situ racemization for high-yield enantiopure products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-1-(2-methylpyrrolidin-3-yl)piperidine
Reactant of Route 2
Reactant of Route 2
4-Methyl-1-(2-methylpyrrolidin-3-yl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.